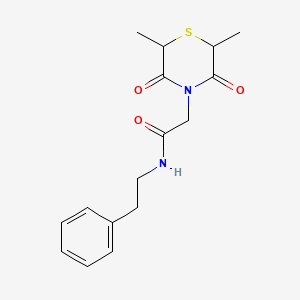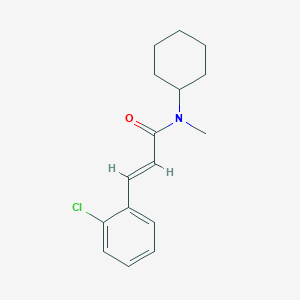
3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid” is a complex organic molecule. It contains a fluorophenyl group, a dihydrophthalazine ring, and a carboxylic acid group. The presence of these functional groups suggests that this compound may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to analyze its structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, and the fluorophenyl group could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would be influenced by its molecular structure and functional groups .Applications De Recherche Scientifique
Antibacterial Agent Research
Research indicates that compounds related to 3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid have been studied for their antibacterial properties. For instance, studies on pyridonecarboxylic acids as antibacterial agents have been conducted, exploring the structure-activity relationships of various compounds, including those with fluorophenyl groups. These studies have shown that certain structural features, such as electron densities on oxygen atoms, can significantly influence antibacterial activity in vitro (Mu, Guo, & Zhang, 1989). Additionally, novel arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have been prepared and evaluated for their antibacterial activity, showing that specific substituents can enhance in vitro potency and efficacy (Chu, Fernandes, Claiborne, Gracey, & Pernet, 1986).
Fluorescent Indicators for Metal Ions
Compounds structurally related to 3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid have been investigated for their potential as fluorescent indicators for metal ions. Specifically, 4-oxo-4H-quinolizine-3-carboxylic acids have been synthesized and evaluated for their fluorescent response upon complexation with Mg2+ and Ca2+, leading to the development of the first Mg2+-selective, ratioable fluorescent indicators. This research highlights the potential of these compounds as tools for measuring Mg2+ levels, a crucial aspect in various biological processes (Otten, London, & Levy, 2001).
Cancer Drug Synthesis and Evaluation
The compound 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, related to the target compound, has been identified as an important intermediate in the synthesis of anticancer drugs. Research in this area includes the development of efficient synthesis methods for such compounds and their optimization for improved yields, which is crucial in the production of effective cancer therapeutics (Zhang, Duan, Xiong, Zhuang, & Tang, 2019).
Mécanisme D'action
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid may also interact with various biological targets.
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms, such as inhibitory activity against certain viruses . It’s plausible that 3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid may also interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to affect a broad range of ribonucleic acid (rna) and deoxyribonucleic acid (dna) viruses . This suggests that 3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid may also affect similar biochemical pathways.
Pharmacokinetics
Similar compounds have been found to have high gastrointestinal absorption , suggesting that 3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid may also have similar pharmacokinetic properties.
Result of Action
Similar compounds have been found to have potent antiviral activities, with ic50 values ranging from 04 to 21 μg/mL against Coxsackie B4 virus . This suggests that 3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid may also have similar effects.
Action Environment
Similar compounds have been found to be stable and environmentally benign , suggesting that 3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid may also have similar properties.
Safety and Hazards
Like all chemicals, this compound should be handled with care. Its specific safety and hazard information would depend on its physical and chemical properties. Standard safety measures should include wearing appropriate personal protective equipment and handling the compound in a well-ventilated area .
Orientations Futures
The future research directions for this compound would depend on its properties and potential applications. For example, if it has promising pharmaceutical properties, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in clinical trials .
Propriétés
IUPAC Name |
3-(4-fluorophenyl)-4-oxophthalazine-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O3/c16-9-5-7-10(8-6-9)18-14(19)12-4-2-1-3-11(12)13(17-18)15(20)21/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJFZXLCAQWQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide](/img/structure/B2628220.png)
![5-chloro-2-methoxy-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzenesulfonamide](/img/structure/B2628221.png)



methyl]-2-oxocyclohexanecarboxylate](/img/structure/B2628227.png)







